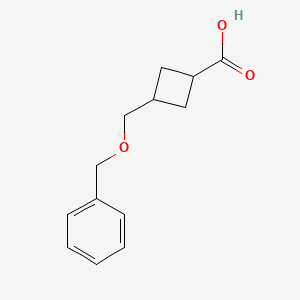

3-((Benzyloxy)methyl)cyclobutanecarboxylic acid

描述

3-((Benzyloxy)methyl)cyclobutanecarboxylic acid (CAS: 4958-02-5) is a cyclobutane-derived carboxylic acid with a benzyloxymethyl substituent at the 3-position. Its molecular formula is C₁₂H₁₄O₃, and it has a molecular weight of 206.24 g/mol . The compound is also known by synonyms such as 3-(benzyloxy)cyclobutanecarboxylic acid and 3-benzyloxy-cyclobutanecarboxylic acid. Structurally, it features a strained cyclobutane ring fused with a carboxylic acid group and a benzyl-protected ether moiety. This configuration confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

属性

IUPAC Name |

3-(phenylmethoxymethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-13(15)12-6-11(7-12)9-16-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFZODBRACUFTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743905 | |

| Record name | 3-[(Benzyloxy)methyl]cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363381-57-0, 939768-59-9 | |

| Record name | Cyclobutanecarboxylic acid, 3-[(phenylmethoxy)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Benzyloxy)methyl]cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid typically involves the reaction of cyclobutanecarboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the benzyloxymethyl group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

化学反应分析

Types of Reactions

3-((Benzyloxy)methyl)cyclobutanecarboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The benzyloxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Cyclobutanemethanol derivatives.

Substitution: Various substituted cyclobutanecarboxylic acid derivatives.

科学研究应用

3-((Benzyloxy)methyl)cyclobutanecarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxymethyl group can interact with enzymes and receptors, modulating their activity. The cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Key Findings :

- Ester derivatives generally exhibit lower polarity than the parent carboxylic acid, enhancing solubility in organic solvents.

- Ethyl esters may offer improved volatility for distillation-purification workflows .

Positional Isomers

Substitution patterns on the cyclobutane ring significantly impact reactivity and applications.

Key Findings :

- 1-Benzyl isomers lack the ether linkage, reducing steric hindrance and altering hydrogen-bonding capacity .

- Fluorinated analogs exhibit improved pharmacokinetic profiles due to fluorine’s electronegativity and lipophilicity .

Stereoisomers

Cis-trans isomerism influences both physical properties and biological activity.

Key Findings :

- Cis isomers may exhibit higher melting points due to tighter molecular packing .

- Stereoisomers are separable via flash column chromatography (e.g., 0–20% ethyl acetate/hexanes gradient) .

Functional Group Variations

Modifications to the benzyloxy or carboxylic acid groups expand utility in medicinal chemistry.

Key Findings :

- Amino derivatives serve as precursors for peptide-like structures or enzyme inhibitors .

- Hydroxymethyl analogs are intermediates in prodrug design due to their hydrolytic lability .

生物活性

3-((Benzyloxy)methyl)cyclobutanecarboxylic acid (CBMCA) is an organic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique molecular structure, characterized by a cyclobutane ring, a benzyloxymethyl group, and a carboxylic acid functional group, contributes to its potential therapeutic applications. This article delves into the biological activities of CBMCA, including its anti-inflammatory and anticancer properties, as well as its mechanisms of action and related research findings.

- Molecular Formula : C13H16O3

- Molecular Weight : 220.26 g/mol

- CAS Number : 1363381-57-0

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 359.9 ± 15.0 °C at 760 mmHg

- Flash Point : 136.1 ± 13.9 °C

The biological activity of CBMCA is primarily attributed to its interaction with various biomolecules. The benzyloxymethyl group enhances its binding affinity to enzymes and receptors, while the cyclobutane ring provides structural rigidity that may influence the compound's specificity and efficacy in biological systems. The carboxylic acid group can participate in hydrogen bonding, further modulating interactions with target biomolecules.

Anti-inflammatory Properties

Research indicates that CBMCA exhibits significant anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Anticancer Activity

CBMCA has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of CBMCA, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| 3-(Benzyloxy)cyclobutanecarboxylic acid | Lacks the methyl group on the benzyloxymethyl substituent |

| Methyl 3-(benzyloxy)cyclobutanecarboxylate | Carboxylic acid group is esterified |

| 3-(Phenylmethoxy)cyclobutanecarboxylic acid | Similar structure but with different substituents |

The presence of the benzyloxymethyl group in CBMCA significantly influences its reactivity and interactions, contributing to its distinct biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of CBMCA:

- Anti-inflammatory Study : A study demonstrated that CBMCA reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro, indicating potential for treating inflammatory conditions .

- Anticancer Study : In vitro experiments showed that CBMCA inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells, through mechanisms involving apoptosis induction .

- Mechanistic Insights : Further research indicated that CBMCA interacts with specific cellular pathways involved in inflammation and cancer progression, suggesting a multifaceted approach to its therapeutic potential .

常见问题

Basic: What synthetic strategies are recommended for preparing 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves cyclobutane ring formation followed by functionalization. A plausible route includes:

Cyclobutane Precursor : Start with cyclobutanecarboxylic acid derivatives (e.g., tert-butyl 3-amino cyclobutanecarboxylate, as seen in PharmaBlock compounds ).

Benzyloxy Introduction : Use nucleophilic substitution or Mitsunobu reactions to introduce the benzyloxymethyl group. For example, react a hydroxylated cyclobutane intermediate with benzyl bromide in the presence of a base (e.g., NaH) .

Deprotection and Carboxylation : Hydrolyze ester-protected intermediates (e.g., tert-butyl esters) under acidic conditions (HCl/dioxane) to yield the free carboxylic acid .

Optimization : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., THF for solubility) and temperature (0–25°C) to minimize side reactions like ring strain-induced decomposition.

Advanced: How can conformational analysis of this compound be performed to resolve steric or electronic conflicts in its structure?

Answer:

Combine X-ray crystallography and computational modeling :

Crystallography : Use single-crystal X-ray diffraction (via WinGX/ORTEP ) to determine bond angles, torsional strain, and spatial arrangement of the benzyloxy group.

DFT Calculations : Optimize geometry using Gaussian or ORCA at the B3LYP/6-31G* level to compare experimental vs. theoretical dihedral angles .

NMR Analysis : Assign - and -NMR signals (e.g., NOESY for spatial proximity) to validate intramolecular interactions between the benzyloxy and cyclobutane moieties .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Answer:

Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 4:1 → 1:1) to separate polar byproducts.

Acid-Base Extraction : Leverage the carboxylic acid’s solubility in aqueous NaHCO (pH >8) to partition impurities into the organic layer .

Recrystallization : Employ ethanol/water mixtures to exploit temperature-dependent solubility differences.

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H-NMR splitting patterns) for this compound?

Answer:

Variable-Temperature NMR : Perform experiments at −40°C to 60°C to detect dynamic effects (e.g., hindered rotation of the benzyloxy group) .

2D NMR Techniques : Use HSQC and HMBC to assign coupling between the cyclobutane protons and benzyloxy methylene group.

Isotopic Labeling : Synthesize deuterated analogs (e.g., α-d1-benzyloxy derivatives ) to simplify spectral interpretation.

Basic: What safety precautions are critical when handling this compound in the lab?

Answer:

Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods for weighing and reactions.

Storage : Keep in a cool (<4°C), dry environment away from oxidizers (per GHS guidelines for similar cyclobutane derivatives ).

Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of via hazardous waste protocols.

Advanced: How can the steric effects of the benzyloxymethyl group influence the compound’s reactivity in ring-opening or cycloaddition reactions?

Answer:

Kinetic Studies : Compare reaction rates with/without the benzyloxymethyl group using UV-Vis or -NMR monitoring.

Computational Analysis : Calculate steric maps (e.g., using ADF software) to quantify steric hindrance at the cyclobutane ring.

Competitive Experiments : Compete the compound with less-hindered analogs (e.g., 3-methylcyclobutanecarboxylic acid ) in Diels-Alder reactions to assess steric penalties.

Basic: What analytical techniques are essential for characterizing the purity of this compound?

Answer:

HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm.

Melting Point : Compare experimental values (e.g., 119–123°C for structurally similar esters ) to literature data.

Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ~235.25 g/mol).

Advanced: How can researchers identify and mitigate byproducts formed during the synthesis of this compound?

Answer:

LC-MS/MS : Detect low-abundance byproducts (e.g., ring-opened aldehydes or dimerization products) using high-resolution mass spectrometry.

Mechanistic Studies : Probe side reactions via trapping experiments (e.g., adding TEMPO to identify radical intermediates).

Process Optimization : Replace protic solvents (e.g., MeOH) with aprotic alternatives (e.g., DMF) to suppress ester hydrolysis .

Basic: What are the key applications of this compound in medicinal chemistry research?

Answer:

Prodrug Design : The benzyloxy group serves as a protecting group for hydroxylated drug candidates, enabling controlled release under enzymatic conditions .

Peptide Mimetics : The cyclobutane ring mimics rigid peptide backbones in protease inhibitor studies.

Building Block : Used in fragment-based drug discovery for its conformational rigidity and synthetic versatility .

Advanced: How can computational methods predict the acid dissociation constant (pKa) of this compound for solubility studies?

Answer:

QSPR Models : Use software like MarvinSuite or ACD/Labs to estimate pKa based on substituent effects (e.g., electron-withdrawing benzyloxy group lowers pKa).

Potentiometric Titration : Validate predictions experimentally in water/DMSO mixtures.

Correlation with Analogues : Compare with structurally related acids (e.g., 3-hydroxycyclobutanecarboxylic acid, pKa ~3.5 ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。